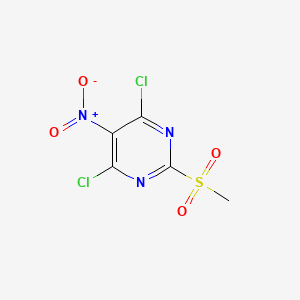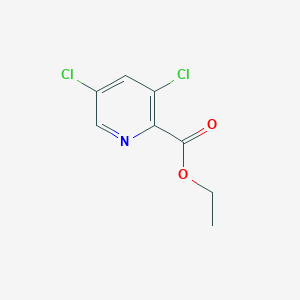
3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” typically involves the following steps:
Formation of the pyrazolone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions: The methoxyphenyl and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted pyrazolones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-phenyl-4-methyl-: Lacks the methoxy group, which may affect its biological activity.
3H-Pyrazol-3-one, 4-chloro-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-: Contains a chlorine atom instead of bromine, potentially altering its reactivity and properties.
Uniqueness
The presence of the bromine atom and the methoxyphenyl group in “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” makes it unique compared to other pyrazolones
Propriétés
Numéro CAS |
13051-10-0 |
|---|---|
Formule moléculaire |
C11H11BrN2O2 |
Poids moléculaire |
283.12 g/mol |
Nom IUPAC |
4-bromo-3-(4-methoxyphenyl)-4-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-11(12)9(13-14-10(11)15)7-3-5-8(16-2)6-4-7/h3-6H,1-2H3,(H,14,15) |
Clé InChI |
YYQLVPJWNLODRD-UHFFFAOYSA-N |
SMILES |
CC1(C(=NNC1=O)C2=CC=C(C=C2)OC)Br |
SMILES canonique |
CC1(C(=NNC1=O)C2=CC=C(C=C2)OC)Br |
| 13051-10-0 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethynylbicyclo[1.1.1]pentane](/img/structure/B3046713.png)





![Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro-](/img/structure/B3046720.png)





